2-Iodo-3-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Iodo-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO. It is a benzyl alcohol derivative, characterized by the presence of iodine and trifluoromethyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the iodination of 3-(trifluoromethyl)benzyl alcohol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol, organometallic reagents in THF.
Major Products Formed
Oxidation: 2-Iodo-3-(trifluoromethyl)benzaldehyde, 2-Iodo-3-(trifluoromethyl)benzoic acid.
Reduction: 3-(Trifluoromethyl)benzyl alcohol.
Substitution: 2-Azido-3-(trifluoromethyl)benzyl alcohol, 2-Cyano-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
2-Iodo-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: The compound is utilized in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
Comparison
Compared to similar compounds, 2-Iodo-3-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This unique arrangement can influence the compound’s reactivity and interaction with other molecules, making it particularly useful in certain synthetic and biological applications .
Properties
Molecular Formula |
C8H6F3IO |
---|---|
Molecular Weight |
302.03 g/mol |
IUPAC Name |
[2-iodo-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3,13H,4H2 |
InChI Key |
BJDHHLKZNGHXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)I)CO |
Origin of Product |
United States |
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